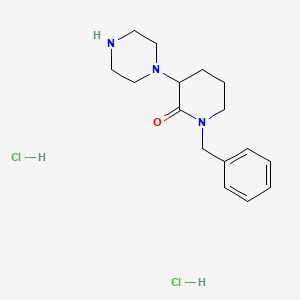

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride

Descripción

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a synthetic organic compound featuring a piperidin-2-one core substituted with a benzyl group at the 1-position and a piperazine moiety at the 3-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmacological and biochemical studies.

Propiedades

IUPAC Name |

1-benzyl-3-piperazin-1-ylpiperidin-2-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O.2ClH/c20-16-15(18-11-8-17-9-12-18)7-4-10-19(16)13-14-5-2-1-3-6-14;;/h1-3,5-6,15,17H,4,7-13H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFAAMOGTVHVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)N(C1)CC2=CC=CC=C2)N3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Benzylation of 3-Pyridone Followed by Reduction and Oxidation

Step 1: Benzylation

3-Pyridone is reacted with benzyl halides (e.g., benzyl chloride) in an organic solvent such as toluene, ethyl acetate, or methylene chloride at reflux temperatures (100–110 °C) to yield N-benzyl-3-pyridone derivatives.Step 2: Reduction

The benzylated intermediate is reduced using sodium borohydride in alcoholic solvents under ice bath conditions, converting the pyridone ring to a hydroxylated piperidine intermediate.Step 3: Oxidation (Swern oxidation)

The hydroxyl intermediate is oxidized to the ketone using oxalyl chloride and dimethyl sulfoxide (DMSO) at low temperatures (-78 °C), followed by triethylamine addition to complete the formation of 1-benzyl-3-piperidone hydrochloride.

This method is relatively complex, requiring low-temperature handling and careful control of reagents but yields high purity product. The molar ratios of reagents are typically optimized (e.g., product B to oxalyl chloride 1:1.1, oxalyl chloride to DMSO 1:2, and triethylamine in excess) to maximize yield and purity.

Alternative Route Using N-Benzylglycine Ethyl Ester

Step 1: Preparation of N-Benzylglycine Ethyl Ester

Benzylamine is dissolved in an organic solvent (chloroform, carbon tetrachloride, tetrahydrofuran, toluene, or benzene), then reacted with 2-halogenated ethyl acetate and alkali (e.g., sodium carbonate, potassium carbonate, sodium hydroxide, potassium hydroxide, or lithium hydroxide) to form the intermediate.Step 2: Formation of Intermediate III

The intermediate compound is further reacted with 4-halogenated ethyl butyrate (4-chloro or 4-bromo ethyl butyrate) in the presence of alkali to yield a mesosome intermediate.Step 3: Hydrolysis and Extraction

The reaction mixture is adjusted to pH 6–8, concentrated under reduced pressure, and extracted with ethyl acetate. The organic phase is washed, dried, and concentrated to obtain intermediate II.Step 4: Acidification and Crystallization

Intermediate II is reacted with acid, concentrated, and crystallized from a suitable solvent to yield 1-benzyl-3-piperidone hydrochloride.

This route is noted for its shorter synthesis time, lower cost, and relatively mild reaction conditions compared to the reduction/oxidation route. It avoids the use of expensive noble metal catalysts and harsh oxidizing conditions.

Catalytic Hydrogenation Route

3-Pyridone is hydrogenated using platinum dioxide or platinum on carbon catalysts under hydrogen atmosphere to produce 3-hydroxypiperidine.

The hydroxypiperidine is then benzylated and oxidized to 1-benzyl-3-piperidone.

While effective, this method is costly due to the use of precious metal catalysts and requires careful control of hydrogenation conditions.

Formation of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one

After obtaining 1-benzyl-3-piperidone hydrochloride, the next step involves nucleophilic substitution with piperazine to introduce the piperazin-1-yl group at the 3-position of the piperidin-2-one ring.

The 1-benzyl-3-piperidone intermediate is reacted with piperazine under conditions favoring nucleophilic attack on the ketone or activated intermediate, typically in solvents such as toluene or other non-chlorinated solvents to improve environmental and safety profiles.

The reaction conditions are optimized to maximize substitution efficiency while minimizing side reactions.

Formation of Dihydrochloride Salt

The free base of 1-benzyl-3-(piperazin-1-yl)piperidin-2-one is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

This salt formation enhances the compound's stability, solubility, and suitability for pharmaceutical research applications.

Summary Table of Key Preparation Methods for 1-Benzyl-3-piperidone Hydrochloride

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Benzylation + NaBH4 reduction + Swern oxidation | 3-Pyridone + benzyl chloride | NaBH4 reduction in alcohol, Swern oxidation (-78 °C) | High purity product | Harsh conditions, low temperature, costly reagents |

| N-Benzylglycine ethyl ester route | Benzylamine + 2-halogenated ethyl acetate + 4-halogenated ethyl butyrate | Alkali base, organic solvents (chloroform, toluene), acidification | Shorter route, milder conditions, cost-effective | Multi-step, requires intermediate isolation |

| Catalytic hydrogenation route | 3-Pyridone | PtO2 or Pt/C catalyst, hydrogen atmosphere | Direct hydrogenation | Expensive catalysts, safety concerns with H2 |

Research Findings and Considerations

The N-benzylglycine ethyl ester route is favored for industrial scale due to cost efficiency and milder reaction conditions.

The benzylation and Swern oxidation route, while effective, requires stringent temperature control and handling of sensitive reagents, making it more suitable for small-scale or research laboratory synthesis.

Replacement of chlorinated solvents with toluene or other less hazardous solvents is recommended to improve environmental safety and reduce toxicity during the piperazine substitution step.

Purity levels of synthesized 1-benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride typically exceed 95%, suitable for pharmaceutical research applications.

Análisis De Reacciones Químicas

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride serves as a crucial building block in the synthesis of pharmaceutical compounds, particularly those aimed at treating central nervous system (CNS) disorders. Its ability to interact with neurotransmitter receptors makes it a candidate for developing new therapeutic agents.

Biological Research

This compound is utilized in studies focusing on the structure-activity relationships (SAR) of piperidine and piperazine derivatives. These studies help elucidate how structural modifications can influence biological activity, aiding in the design of more effective drugs.

Industrial Applications

In addition to its research applications, this compound functions as an intermediate in the production of various chemicals, including agrochemicals and specialty chemicals. Its versatility in synthesis allows it to be incorporated into a range of chemical products.

Receptor Affinity

The compound has demonstrated significant receptor affinity:

- Histamine H3 Receptor : pA2 values ranging from 8.43 to 8.49 indicate high potency as an antagonist.

- Serotonergic Receptors : Notable affinity for various serotonin receptors suggests potential therapeutic implications.

Case Studies and Research Findings

While specific case studies on this compound were not detailed in the search results, its relevance in neuropharmacology and medicinal chemistry has been highlighted through various studies investigating its receptor interactions and potential therapeutic applications. The ongoing research into its derivatives continues to reveal insights into their efficacy against CNS disorders.

Mecanismo De Acción

The mechanism of action of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperidine and piperazine rings play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be compared based on molecular features, purity, and inferred pharmacological properties. Below is a comparative analysis using data from the provided evidence and analogous compounds:

Table 1: Structural and Functional Comparison

*Note: The molecular weight of the target compound is estimated based on its free base structure (C₁₆H₂₁N₃O) and dihydrochloride salt.

Key Observations :

Substituent Diversity: The target compound’s 3-piperazine group distinguishes it from analogs like 1-benzyl-4-hydrazinopiperidine (hydrazine substituent) and (S)-1-benzyl-3-hydroxypiperidine (hydroxyl group).

Salt Forms : Unlike levocetirizine dihydrochloride (a clinically approved antihistamine), the pharmacological profile of the target compound remains uncharacterized. However, the dihydrochloride salt parallels levocetirizine’s formulation strategy for enhanced bioavailability .

Synthetic Utility : Compounds like 1-benzyl-4-ethynylpiperidine (97% purity, ) highlight the role of piperidine derivatives as intermediates in click chemistry or cross-coupling reactions, suggesting similar utility for the target compound .

Pharmacological and Biochemical Implications

While direct dose-effect or receptor-binding data for the target compound are absent in the provided evidence, methods such as Litchfield and Wilcoxon’s dose-response analysis () could theoretically be applied to compare its efficacy with analogs. For example:

- Levocetirizine dihydrochloride achieves an ED₅₀ (median effective dose) of ~5 mg/day for allergic rhinitis, attributed to its high H1 receptor affinity .

- 1-Benzyl-3-hydroxypiperidine (98% purity) may exhibit stereospecific interactions with GABA receptors, but quantitative data are lacking .

The target compound’s piperazine moiety could modulate serotonin or dopamine receptors, akin to other piperazine-containing drugs. However, without experimental validation, these claims remain speculative.

Actividad Biológica

1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology and medicinal chemistry. This article explores its biological activity, including receptor interactions, therapeutic implications, and relevant studies.

The compound has the following chemical structure and properties:

- Molecular Formula : C_{16}H_{23}N_{3}O

- CAS Number : 1461868-91-6

- Molecular Weight : 273.38 g/mol

The biological activity of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. Studies indicate that it acts as an antagonist at histamine H3 receptors, which play a crucial role in modulating neurotransmitter release in the central nervous system (CNS) .

Receptor Affinity

The compound has shown significant affinity for the following receptors:

- Histamine H3 Receptor : pA2 values ranging from 8.43 to 8.49 indicate high potency as an antagonist .

- Serotonergic Receptors : It exhibits notable affinity for various serotonin receptors, which may contribute to its neuropharmacological effects .

In Vitro Studies

In vitro studies have demonstrated that 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride exhibits antiproliferative effects on cancer cell lines. For instance, the compound was evaluated against human breast cancer cell lines (MDA-MB-231 and MCF-7), showing IC50 values indicative of its potential as an anticancer agent .

In Vivo Studies

In vivo characterization has further elucidated the compound's pharmacological profile. Animal models treated with this compound displayed enhanced cognitive functions, suggesting its potential utility in treating cognitive deficits associated with neurodegenerative diseases .

Case Studies and Research Findings

Several studies have been conducted to assess the efficacy and safety of 1-Benzyl-3-(piperazin-1-yl)piperidin-2-one dihydrochloride:

Q & A

Q. Basic

- NMR : Confirm regiochemistry of benzyl and piperazine substituents via H/C chemical shifts (e.g., benzyl protons at δ 7.2–7.4 ppm; piperazine CH signals near δ 2.5–3.5 ppm).

- HPLC-MS : Verify purity and detect trace impurities using reverse-phase columns (C18) with ESI-MS for molecular ion confirmation .

Advanced

For chiral resolution (if applicable), use chiral HPLC columns (e.g., Chiralpak®) with polar organic mobile phases. X-ray crystallography can resolve stereochemical ambiguities in crystalline intermediates .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .

- Storage : Store in sealed containers under inert gas (N) at 2–8°C to prevent hygroscopic degradation .

Advanced

Conduct hazard assessments using in silico tools (e.g., OPERA) to predict toxicity profiles. For spills, neutralize acidic residues with sodium bicarbonate before disposal .

How can computational methods guide the design of derivatives or reaction pathways?

Advanced

Quantum mechanics/molecular mechanics (QM/MM) simulations model reaction energetics, while molecular docking predicts binding affinities for pharmacological studies. ICReDD’s reaction path search algorithms integrate experimental and computational data to prioritize high-yield pathways . Machine learning models trained on kinetic data can forecast optimal reaction conditions .

How should researchers address contradictory data in solubility or stability studies?

Advanced

Replicate experiments under standardized conditions (e.g., pH 7.4 PBS buffer for solubility assays). Use statistical tools (e.g., Grubbs’ test) to identify outliers. Cross-validate with orthogonal methods:

- Solubility : Compare shake-flask vs. potentiometric titrations.

- Stability : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS tracking .

What strategies are effective for impurity profiling and quantification?

Q. Advanced

- Forced Degradation : Expose the compound to heat, light, or oxidative stress (HO) to generate degradation products.

- HPLC-DAD/HRMS : Use gradient elution (0.1% TFA in acetonitrile/water) to separate impurities. Reference standards (e.g., BP/EP monographs) aid in peak identification .

How does reactor design influence scalability for preclinical studies?

Advanced

Microreactors enhance heat/mass transfer for exothermic steps (e.g., HCl salt formation). Continuous flow systems minimize batch-to-batch variability. Use CFD simulations to model mixing efficiency and avoid hotspots in larger reactors .

What analytical methods validate the compound’s stability under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.